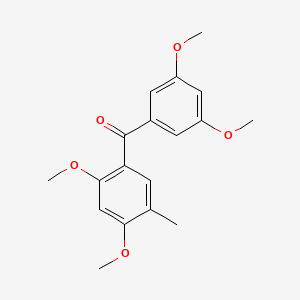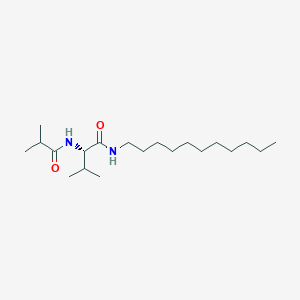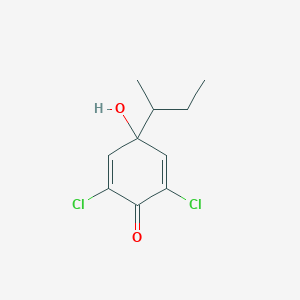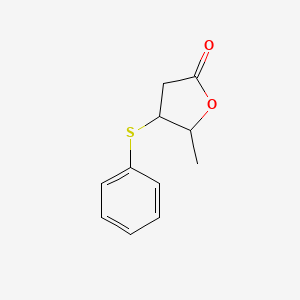
1,1'-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene is an organic compound characterized by its unique structure, which includes two benzene rings connected by a 3,4-dimethylhexa-1,5-diyne bridge. This compound falls under the category of conjugated dienes, which are known for their stability and reactivity due to the delocalization of pi electrons.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene typically involves the coupling of benzene derivatives with a 3,4-dimethylhexa-1,5-diyne moiety. One common method is the palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale Sonogashira coupling reactions under optimized conditions to maximize yield and purity. The use of continuous flow reactors could enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to partially or fully saturated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing triple bonds.
Substitution: Reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its conjugated diene structure.
Mechanism of Action
The mechanism of action of 1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene involves its interaction with various molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in electron transfer processes and form stable intermediates. This property is crucial in reactions such as electrophilic addition and cycloaddition, where the compound can act as a dienophile or a diene, respectively .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single bond.
2,5-Dimethyl-1,5-hexadiene: Another conjugated diene with a similar structure but different substituents.
1,1’-(1,3-Butadiyne-1,4-diyl)dibenzene: A compound with a similar backbone but different substituents on the benzene rings.
Uniqueness
1,1’-(3,4-Dimethylhexa-1,5-diyne-3,4-diyl)dibenzene is unique due to its specific substitution pattern and the presence of a 3,4-dimethylhexa-1,5-diyne bridge. This structure imparts distinct electronic properties and reactivity, making it valuable in various applications, particularly in the synthesis of advanced materials and as a research tool in organic chemistry .
Properties
CAS No. |
61423-06-1 |
|---|---|
Molecular Formula |
C20H18 |
Molecular Weight |
258.4 g/mol |
IUPAC Name |
(3,4-dimethyl-4-phenylhexa-1,5-diyn-3-yl)benzene |
InChI |
InChI=1S/C20H18/c1-5-19(3,17-13-9-7-10-14-17)20(4,6-2)18-15-11-8-12-16-18/h1-2,7-16H,3-4H3 |
InChI Key |
KDBUCQZPOYFPBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#C)(C1=CC=CC=C1)C(C)(C#C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Propane, 2-methyl-1,3-bis(methylthio)-2-[(methylthio)methyl]-](/img/structure/B14570345.png)



![2-(4-Ethoxybutyl)-2-[4-(methylsulfanyl)phenyl]-1,3-dioxolane](/img/structure/B14570374.png)
![1,1'-Disulfanediylbis[4-(methoxymethoxy)-2-nitrobenzene]](/img/structure/B14570382.png)
